molecular formula C13H13NO2 B555591 2-Amino-3-(naphthalen-2-yl)propanoic acid CAS No. 14108-60-2

2-Amino-3-(naphthalen-2-yl)propanoic acid

Cat. No. B555591
CAS RN: 14108-60-2
M. Wt: 215.25 g/mol
InChI Key: JPZXHKDZASGCLU-UHFFFAOYSA-N
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Description

“2-Amino-3-(naphthalen-2-yl)propanoic acid” is a derivative of propanoic acid . It has a molecular weight of 215.25 and its linear formula is C13H13NO2 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H13NO2/c14-12(8-13(15)16)11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12H,8,14H2,(H,15,16)/t12-/m0/s1 . This indicates that the compound has a chiral center at the carbon atom connected to the amino group and the naphthalene ring.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 215.25 and its linear formula is C13H13NO2 . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Scientific Research Applications

  • Fluorescence Derivatization of Amino Acids : This compound was used as a fluorescent derivatizing reagent for amino acids, forming derivatives that are strongly fluorescent. This is valuable in biological assays where high emission wavelengths are preferred (Frade et al., 2007).

  • Photophysical Study of Probes : The photophysical behavior of various probes in different solvents was examined, which is important for studying biological systems and understanding properties that govern their maximum emission (Moreno Cerezo et al., 2001).

  • Acid-Base Behavior of Schiff Bases : The compound was studied for its acid-base behavior, particularly in Schiff bases, which is crucial for understanding its chemical properties and potential applications in various fields (Gündüz et al., 1986).

  • Genetically Encoded Fluorescent Amino Acid : The compound was used in the biosynthetic incorporation of a fluorophore into proteins at defined sites, aiding in the study of protein structure, dynamics, and interactions (Summerer et al., 2006).

  • Synthesis of High Tg and Organosoluble Aromatic Poly(amine−1,3,4-oxadiazole)s : The compound was used in synthesizing new naphthylamine-derived aromatic dicarboxylic acid for applications in light-emitting materials (Liou et al., 2006).

  • Synthesis and Crystal Structures of Benzamide Derivatives : This compound was used in synthesizing benzamide derivatives, which exhibit colorimetric sensing of fluoride anions, a useful property for detecting fluoride in solutions (Younes et al., 2020).

  • Solid Acid Catalyst for Preparation of Naphthalene Derivatives : The compound was involved in the synthesis of naphthalene derivatives using a green, heterogeneous catalyst, showcasing its application in environmentally friendly chemical processes (Khorami et al., 2014).

  • Treatment of Wastewater from DSD-acid Manufacturing Process : The compound's derivatives were found in wastewater from H-acid manufacturing, leading to studies on effective treatment methods for this type of wastewater (Zhu et al., 1996).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound are P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES: Rinse cautiously with water for several minutes), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

2-amino-3-naphthalen-2-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c14-12(13(15)16)8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7,12H,8,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPZXHKDZASGCLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50290595
Record name alpha-Amino-2-naphthalenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50290595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-(naphthalen-2-yl)propanoic acid

CAS RN

6960-34-5, 14108-60-2
Record name 2-Naphthalenealanine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69865
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name alpha-Amino-2-naphthalenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50290595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
Y Huang, J Chen, B Liu, H Wang… - Journal of Labelled …, 2018 - Wiley Online Library
Degarelix acetate, a third‐generation gonadotropin‐releasing hormone receptor antagonist, shows great potential in the treatment of many androgen‐related diseases. To support …
J Li, S Zhou, J Wang, A Kawashima… - European Journal of …, 2016 - Wiley Online Library
In this work, we introduce a new chiral nucleophilic glycine equivalent containing a recyclable axially chiral ligand. As the first synthetic application of this glycine reagent, we describe …
I Ilisz, A Aranyi, A Péter - Journal of Chromatography a, 2013 - Elsevier
Amino acids are essential for life, and have many functions in metabolism. One particularly important function is to serve as the building blocks of peptides and proteins, giving rise …
Number of citations: 65 www.sciencedirect.com
JH Liu, Q Zhou, Y Lin, ZL Wu, T Cai, W Wen… - ACS …, 2023 - ACS Publications
Herein, we report a chiral-aldehyde/palladium-catalyzed atom-economic asymmetric α-allylation of N-unprotected amino acid esters with unsaturated hydrocarbons. Chiral-aldehyde …
Number of citations: 7 pubs.acs.org
DJ Fu, JH Li, P Li, ZW Cui, SY Zhang, JF Li - Pharmaceutical Chemistry …, 2019 - Springer
We have evaluated the antiproliferative activity of (E)-3-(3,5-difluorophenyl)-1-(2,4,6-trimethoxyphenyl)- prop-2-en-1-one (chalcone 5) against MGC-803 cells. This chalcone analog …
Number of citations: 4 link.springer.com
R Takeda, A Kawashima, J Yamamoto, T Sato… - ACS …, 2018 - ACS Publications
In this work, we disclose an advanced general process for the synthesis of tailor-made α-amino acids (α-AAs) via tandem alkylation–second-order asymmetric transformation. The first …
Number of citations: 13 pubs.acs.org
H Deng, H O'Keefe, CP Davie, KE Lind… - Journal of medicinal …, 2012 - ACS Publications
The metalloprotease ADAMTS-5 is considered a potential target for the treatment of osteoarthritis. To identify selective inhibitors of ADAMTS-5, we employed encoded library technology …
Number of citations: 145 pubs.acs.org
MF Wempe, P Jutabha, V Kumar, JA Fisher… - Medical Research …, 2019 - esmed.org
Abstract System L amino acid transporters are a member of the Solute Carrier transporter Family (SLC). L-Amino acid transporter 1 (LAT1) belong to SLC7 and requires the heavy …
Number of citations: 5 esmed.org
N Haraguchi, N Takenaka, A Najwa… - Advanced Synthesis …, 2018 - Wiley Online Library
Main‐chain ionic polymers incorporating chiral imidazolidinone moieties in the polymer main chain were successfully synthesized by the polyaddition reaction of a chiral …
Number of citations: 17 onlinelibrary.wiley.com
JC Xiang, Y Cheng, ZX Wang, JT Ma, M Wang… - Organic …, 2017 - ACS Publications
An oxidative trimerization of three amino acids has been realized to furnish 2,3,5-trisubstuitued pyridines in both cross- and homo-trimerization types. This method is capable of …
Number of citations: 18 pubs.acs.org

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